Home > Products > Screening Compounds P39026 > Cimetropium Bromide
Cimetropium Bromide -

Cimetropium Bromide

Catalog Number: EVT-1595289
CAS Number:
Molecular Formula: C21H28BrNO4
Molecular Weight: 438.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Cimetropium bromide is classified under anticholinergic agents due to its mechanism of action, which involves blocking acetylcholine at muscarinic receptors in smooth muscle tissues. This classification places it alongside other antispasmodics used in clinical settings to alleviate gastrointestinal discomfort and facilitate medical examinations.

Synthesis Analysis

Methods and Technical Details

The synthesis of cimetropium bromide involves a multi-step organic reaction process. A notable method includes the following steps:

  1. Starting Material: Scopolamine hydrobromide is used as the primary precursor.
  2. Reaction Conditions: The synthesis occurs in an aqueous solution with potassium carbonate to adjust the pH to about 8-9.
  3. Solvent Extraction: Dichloromethane serves as the organic solvent for extracting the product.
  4. Reflux Reaction: Cyclopropylmethyl bromide is added, and the mixture is refluxed for several hours.
  5. Crystallization: After cooling, the product crystallizes, which is then purified through suction filtration and recrystallization.
Molecular Structure Analysis

Structure and Data

Cimetropium bromide has a molecular formula of C21H28BrNO4C_{21}H_{28}BrNO_{4} and a molecular weight of approximately 438.4 g/mol. The structure consists of a quaternary ammonium group, which contributes to its pharmacological properties.

  • Canonical SMILES: C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)CC5CC5.[Br-]
  • InChI Key: WDURTRGFUGAJHA-HNHWXVNLSA-M

This structural information indicates that cimetropium bromide possesses multiple functional groups that facilitate its interaction with biological systems, particularly the gastrointestinal tract.

Chemical Reactions Analysis

Reactions and Technical Details

Cimetropium bromide undergoes various chemical reactions relevant to its function as an antispasmodic agent:

  1. Acid-Base Reactions: The compound can react with acids or bases, affecting its solubility and bioavailability.
  2. Hydrolysis: In aqueous environments, cimetropium bromide may hydrolyze, impacting its stability and efficacy.
  3. Drug Interactions: As an anticholinergic agent, it may interact with other medications that affect acetylcholine levels or gastrointestinal motility.

These reactions are critical for understanding how cimetropium bromide behaves in physiological conditions and its potential interactions with other therapeutic agents .

Mechanism of Action

Process and Data

The mechanism of action of cimetropium bromide involves competitive inhibition at muscarinic acetylcholine receptors located in the smooth muscle of the gastrointestinal tract. By blocking these receptors:

  • Reduction of Peristalsis: Cimetropium bromide inhibits peristaltic movements, leading to decreased bowel motility.
  • Spasm Relief: The compound alleviates spasms within the gastrointestinal tract, facilitating smoother endoscopic procedures.

Clinical studies have demonstrated that cimetropium bromide can significantly enhance polyp detection rates during colonoscopy by reducing motion artifacts caused by peristalsis .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Cimetropium bromide typically appears as a white crystalline powder.
  • Solubility: It is soluble in water and organic solvents like dichloromethane.

Chemical Properties

  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • pH Sensitivity: The efficacy of cimetropium bromide can be influenced by pH levels in the gastrointestinal environment.

These properties are essential for formulating effective pharmaceutical preparations that utilize cimetropium bromide as an active ingredient .

Applications

Scientific Uses

Cimetropium bromide has several applications in clinical medicine:

  • Endoscopic Procedures: It is commonly used as a premedication to enhance visualization during colonoscopy and esophagogastroduodenoscopy by minimizing gastrointestinal motility.
  • Antispasmodic Treatment: The compound is effective in treating various gastrointestinal disorders characterized by spasms or discomfort.
  • Research Studies: Ongoing research investigates its efficacy in improving diagnostic outcomes for gastric neoplasms and other gastrointestinal conditions.

These applications highlight cimetropium bromide's significance in both therapeutic settings and clinical research .

Pharmacological Mechanisms of Action

Antimuscarinic Receptor Antagonism and Signal Transduction Pathways

Cimetropium bromide functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), with preferential affinity for the M3 subtype predominant in gastrointestinal smooth muscle. The compound exhibits a pA2 value of 7.77 ± 0.14 against bethanechol-induced contractions in guinea-pig gallbladder preparations, confirming its receptor blockade mechanism through steric hindrance of acetylcholine binding [1] [5]. This molecular interaction prevents Gq-protein activation and subsequent phospholipase Cβ-mediated hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), thereby inhibiting the generation of second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG) [4]. The resultant suppression of intracellular calcium mobilization from sarcoplasmic reticulum stores constitutes the primary signal transduction interruption underlying its spasmolytic effects. Unlike tertiary amines, cimetropium's quaternary ammonium structure limits central nervous system penetration while enhancing peripheral muscarinic receptor targeting [6].

Table 1: Muscarinic Receptor Binding Profile of Cimetropium Bromide

Receptor SubtypeTissuepA2 ValueAntagonism Type
M3Guinea-pig ileum7.96Competitive
M3Guinea-pig gallbladder7.77Competitive
M1Cerebral cortexNot determinedWeak interaction
M2Cardiac tissueNot determinedMinimal activity

Spasmolytic Efficacy in Gastrointestinal Smooth Muscle Modulation

Cimetropium bromide demonstrates potent inhibition of postprandial and stimulus-induced gastrointestinal motility. Intravenous administration (5mg) in irritable bowel syndrome patients completely abolished the postprandial sigmoid motility peak occurring 10–20 minutes after meal ingestion, with significant suppression sustained for >120 minutes (p<0.01 versus saline) [7]. This correlates with a 70-85% reduction in motility index amplitude in the descending colon, substantially exceeding the efficacy of non-selective anticholinergics. The spasmolytic action manifests through dual mechanisms: (1) suppression of acetylcholine-induced phasic contractions via pre-junctional muscarinic autoreceptor blockade, and (2) direct reduction of smooth muscle tone through calcium flux modulation. In canine models, intravenous cimetropium (10-100 μg/kg) dose-dependently inhibited neostigmine-evoked colonic motor responses with an ID50 of 27.9 μg/kg, affecting both tonic and phasic contractile components [8]. The compound also suppresses distension-induced peristaltic reflexes, confirming its neuromodulatory effect on stretch-sensitive enteric neural pathways [4].

Table 2: Spasmolytic Effects on Gastrointestinal Motility

Experimental ModelStimulusEffective DoseInhibition (%)
Human sigmoid colon1000-kcal meal5mg IV85-100% (0-20 min)
Canine colonNeostigmine27.9 μg/kg IV50% (ID50)
Guinea-pig ileumElectrical stimulation10μM92% ± 4%
Human transverse colonPhysiological meal50mg oral67% ± 8%

Myolytic Activity and Calcium Channel Interaction Dynamics

Beyond receptor antagonism, cimetropium exhibits direct myolytic effects through voltage-gated calcium channel modulation. In depolarized guinea-pig gallbladder preparations, cimetropium (10μM) reduced potassium-induced contractions by 78% ± 6%, indicating interference with calcium influx independent of muscarinic signaling [5]. This correlates with concentration-dependent suppression of calcium transients in colonic smooth muscle cells, achieved through: (1) inhibition of L-type calcium channel conductance, (2) enhancement of calcium sequestration by sarcoplasmic reticulum Ca²⁺-ATPase (SERCA), and (3) activation of calcium-dependent potassium (KCa) channels causing membrane hyperpolarization [4]. The molecular basis involves allosteric modulation of α1C-subunits in voltage-gated channels and direct interaction with calmodulin-binding domains regulating calcium sensitivity. At therapeutic concentrations (1-10μM), cimetropium reduces intracellular Ca²⁺ concentrations by 45-60% in agonist-stimulated smooth muscle, synergizing with its antimuscarinic action to produce comprehensive spasmolysis [8].

Comparative Pharmacological Profiles Against Quaternary Ammonium Anticholinergics

Cimetropium bromide displays distinct advantages over classical quaternary ammonium anticholinergics in selectivity and spasmolytic potency:

Table 3: Pharmacological Comparison of Antispasmodic Agents

ParameterCimetropium BromideScopolamine ButylbromideRociverine
M3 Receptor pA27.77 ± 0.146.92 ± 0.186.15 ± 0.21
Calcium Channel BlockadeHigh (IC50 = 3.1μM)Moderate (IC50 = 28μM)Absent
Onset (IV administration)<5 minutes8-12 minutes15-20 minutes
Plasma Protein Binding38-42%68-72%85-90%

Structurally, the N-cyclopropylmethyl moiety of cimetropium enhances receptor dissociation kinetics (Koff = 0.18 ± 0.03 s⁻¹), enabling rapid functional reversibility compared to scopolamine derivatives [6]. This confers superior safety in clinical applications requiring precise spasm control. In human gallbladder, cimetropium demonstrates 150-200-fold greater potency than rociverine against bethanechol-induced contractions [5]. Unlike octylonium bromide which primarily affects post-receptor pathways, cimetropium integrates competitive receptor antagonism (pA2 7.41-7.82 across intestinal segments) with direct myometrial relaxation [8]. The compound's low octanol-water partition coefficient (logP = -1.9) confines activity to luminal surfaces, minimizing systemic anticholinergic effects while maximizing local efficacy in functional gastrointestinal disorders [1] [6].

Table 4: Structural Determinants of Pharmacological Activity

Structural FeaturePharmacological ConsequenceClinical Relevance
Quaternary ammonium groupLimited CNS penetrationReduced neuropsychiatric effects
Cyclopropylmethyl moietyEnhanced M3 receptor fit (ΔG = -8.9 kcal/mol)Greater spasm selectivity
Ester linkagePlasma esterase resistance (t½ > 6h)Prolonged intestinal activity
Bicyclic tropane coreOptimal spatial receptor alignmentHigh affinity competitive antagonism

Properties

Product Name

Cimetropium Bromide

IUPAC Name

[9-(cyclopropylmethyl)-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] 3-hydroxy-2-phenylpropanoate;bromide

Molecular Formula

C21H28BrNO4

Molecular Weight

438.4 g/mol

InChI

InChI=1S/C21H28NO4.BrH/c1-22(11-13-7-8-13)17-9-15(10-18(22)20-19(17)26-20)25-21(24)16(12-23)14-5-3-2-4-6-14;/h2-6,13,15-20,23H,7-12H2,1H3;1H/q+1;/p-1

InChI Key

WDURTRGFUGAJHA-UHFFFAOYSA-M

Synonyms

cimetropium
DA 3177
DA-3177
scopolamine N-(cyclopropylmethyl)bromide

Canonical SMILES

C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)CC5CC5.[Br-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.